molecular formula C15H16N6O2 B7100639 N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-nitroquinolin-6-amine

N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-nitroquinolin-6-amine

Cat. No.: B7100639
M. Wt: 312.33 g/mol
InChI Key: UMZAQZVYOYZLGS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-nitroquinolin-6-amine is a synthetic organic compound. It is distinguished by its unique quinoline core with a 5-nitro group and a 1-methyltriazole moiety attached to a chiral propan-2-yl side chain.

Properties

IUPAC Name

N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-nitroquinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-10(8-11-9-20(2)19-18-11)17-14-6-5-13-12(4-3-7-16-13)15(14)21(22)23/h3-7,9-10,17H,8H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZAQZVYOYZLGS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(N=N1)C)NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN(N=N1)C)NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Starting Materials: : The synthesis begins with commercially available quinoline derivatives.

    • Step 1: : Introduction of the nitro group on the quinoline core, typically through nitration reactions using nitric acid and sulfuric acid.

    • Step 2:

    • Step 3: : Coupling of the chiral propan-2-yl group with the 1-methyltriazole, followed by attachment to the nitroquinoline scaffold through amide bond formation.

    • Reaction Conditions: : Reactions are generally conducted under mild to moderate temperatures (room temperature to 80°C) in solvents like dichloromethane or methanol.

  • Industrial Production Methods

    • Scale-up involves batch reactors ensuring precise temperature and pH control.

    • Continuous flow systems may also be employed for enhanced efficiency and reduced reaction times.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : May occur at the triazole ring or the side chain, typically using peroxides.

    • Reduction: : The nitro group can be selectively reduced to an amine using reagents like hydrogen gas with palladium on carbon.

    • Substitution: : Halogenated derivatives of the quinoline core may be used in nucleophilic substitution reactions.

  • Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperoxybenzoic acid).

    • Reduction: : Palladium on carbon, sodium dithionite.

    • Substitution: : Sodium hydride, potassium carbonate.

  • Major Products

    • Oxidation: : Oxidized triazole derivatives.

    • Reduction: : Aminoquinoline derivatives.

    • Substitution: : Various substituted quinoline products depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : Utilized as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as an antimicrobial and antifungal agent due to the quinoline and triazole functionalities.

  • Medicine: : Research focuses on its efficacy as an anti-cancer agent, exploiting its ability to interact with DNA and proteins.

  • Industry: : Used in the development of dyes and pigments, due to the stability of the quinoline structure under various conditions.

Mechanism of Action

The compound exerts its effects primarily through:

  • Interaction with Biological Macromolecules: : Binding to DNA or proteins, disrupting their normal function.

  • Inhibition of Enzymatic Activity: : The nitro group can act as an electrophilic center, reacting with nucleophilic sites on enzymes.

  • Pathways Involved: : DNA intercalation, enzyme inhibition, and generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-nitroquinolin-6-amine stands out due to:

  • Structural Uniqueness: : Combination of the triazole and nitroquinoline moieties.

  • Enhanced Biological Activity: : Compared to other quinoline derivatives, it shows improved antimicrobial and anticancer properties.

Similar Compounds

  • 5-Nitroquinoline.

  • Triazole-substituted quinoline derivatives.

  • Nitroimidazoles and nitrofurans (other nitroaromatic compounds).

That’s a pretty deep dive into this compound! It’s an intricate mix of chemistry, biology, and industrial relevance. Intriguing, right?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.